molecular formula C11H15BrO B13707763 5-Bromo-2-(tert-butoxy)toluene

5-Bromo-2-(tert-butoxy)toluene

Cat. No.: B13707763
M. Wt: 243.14 g/mol
InChI Key: RXVVWRBJYZAWNY-UHFFFAOYSA-N
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Description

5-Bromo-2-(tert-butoxy)toluene is an organic compound that belongs to the class of aromatic compounds It features a bromine atom attached to the benzene ring and a tert-butoxy group at the ortho position relative to the methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(tert-butoxy)toluene typically involves the bromination of 2-(tert-butoxy)toluene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as light or a peroxide . The reaction conditions are carefully controlled to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves the careful handling of bromine and other reagents to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(tert-butoxy)toluene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution: Formation of 2-(tert-butoxy)toluene derivatives with various functional groups.

    Oxidation: Formation of 5-bromo-2-(tert-butoxy)benzoic acid or 5-bromo-2-(tert-butoxy)benzaldehyde.

    Reduction: Formation of 2-(tert-butoxy)toluene.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(tert-butoxy)toluene involves its reactivity towards various chemical reagents. The bromine atom and tert-butoxy group influence the compound’s reactivity and selectivity in chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

  • 2-Bromo-4-(tert-butoxy)toluene
  • 4-Bromo-2-(tert-butoxy)toluene
  • 5-Chloro-2-(tert-butoxy)toluene

Comparison: 5-Bromo-2-(tert-butoxy)toluene is unique due to the specific positioning of the bromine and tert-butoxy groups, which influence its reactivity and applications. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions .

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

4-bromo-2-methyl-1-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C11H15BrO/c1-8-7-9(12)5-6-10(8)13-11(2,3)4/h5-7H,1-4H3

InChI Key

RXVVWRBJYZAWNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)OC(C)(C)C

Origin of Product

United States

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